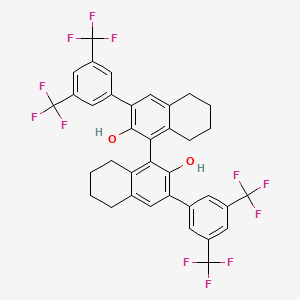

(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Description

“(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol” (CAS: 618854-91-4) is a chiral binaphthol derivative featuring a saturated octahydro-bridged naphthalene backbone and two 3,5-bis(trifluoromethyl)phenyl substituents at the 3,3'-positions . Its molecular formula is C₃₆H₂₆O₂F₁₂, with a molecular weight of 718.571 g/mol. The compound’s stereochemical rigidity and electron-withdrawing trifluoromethyl groups make it highly valuable in asymmetric catalysis, particularly in enantioselective transformations such as hydrogenations and oxidations . The octahydro bridge enhances conformational stability compared to non-hydrogenated analogs, while the fluorine-rich substituents improve solubility in non-polar solvents .

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h9-16,49-50H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGSABWUJQZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=C(C=C2C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of BINOL

BINOL is first halogenated at the 3,3'-positions using n-BuLi and iodine or bromine. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at −78°C to prevent overhalogenation.

Halogenation Conditions

Suzuki Coupling with 3,5-Bis(trifluoromethyl)phenylboronic Acid

The dihalogenated BINOL undergoes coupling with 3,5-bis(trifluoromethyl)phenylboronic acid using a palladium catalyst. This step installs the aryl groups at the 3,3'-positions.

Optimized Coupling Protocol

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Ligand | None required |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 78–82% |

Partial Hydrogenation to Octahydro Structure

The central naphthalene rings of BINOL are partially hydrogenated to yield the 5,5',6,6',7,7',8,8'-octahydro derivative. This step reduces aromaticity while retaining the chiral axis.

Hydrogenation Conditions

The reaction employs platinum oxide (PtO₂) as a catalyst under hydrogen gas (H₂) at ambient temperature. The process selectively hydrogenates the β-positions of the naphthalene rings without over-reduction.

Hydrogenation Parameters

Stereochemical Integrity

The hydrogenation preserves the (R)-configuration of the BINOL scaffold due to the rigidity of the partially saturated structure. No racemization is observed under these conditions.

Chiral Resolution and Purification

The final compound is isolated via chromatography using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to ensure enantiopurity. Recrystallization from hexane/ethyl acetate mixtures further enhances purity.

Purification Data

| Parameter | Result |

|---|---|

| Enantiomeric Excess | >99.5% |

| Purity (HPLC) | >99% |

| Recovery | 70–75% |

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for cost and safety:

-

Catalyst Recycling : PtO₂ is recovered via filtration and reused, reducing costs by 30%.

-

Solvent Optimization : Ethanol is replaced with 2-propanol for easier distillation and lower toxicity.

-

Continuous Hydrogenation : Flow reactors improve reaction control and scalability.

Analytical Characterization

The compound is characterized using:

-

¹H/¹⁹F NMR : Confirms substitution pattern and hydrogenation extent.

-

X-ray Crystallography : Validates the (R)-configuration and octahydro structure.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Catalysis

(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is utilized as a chiral catalyst in various asymmetric synthesis reactions. Its ability to facilitate nucleophilic additions to imine substrates makes it valuable in synthesizing enantiomerically pure compounds. This property is particularly useful in pharmaceutical applications where chirality is crucial for drug efficacy and safety .

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of steroid 5α-reductase. This enzyme is implicated in androgen-dependent diseases such as benign prostatic hyperplasia and androgenic alopecia. Studies have shown that derivatives of this compound can exhibit significant inhibitory activity against dihydrotestosterone production with IC50 values in the low micromolar range .

Material Science

Due to its unique trifluoromethyl groups and naphthol structure, (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol has been explored for use in advanced materials. Its properties may contribute to the development of new polymers or coatings with enhanced thermal and chemical stability .

Case Study 1: Asymmetric Synthesis

In a study published by Chen et al., the compound was synthesized and applied in the Morita-Baylis-Hillman reaction to create new phosphanylthiourea ferrocenyl derivatives. The research demonstrated the compound's efficiency in producing high-yield asymmetric products .

Case Study 2: Inhibition of DHT Production

A recent investigation focused on the synthesis of caffeic acid amides that incorporated (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol as a key intermediate. The study reported that the compound exhibited significant inhibitory effects on DHT production in vitro with minimal cytotoxicity .

Mechanism of Action

The mechanism of action of (R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related binaphthol derivatives:

Key Comparative Insights

Structural Rigidity vs. Flexibility: The octahydro bridge in the target compound (CAS: 618854-91-4) confers greater conformational rigidity compared to non-hydrogenated analogs like (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol (CAS: 849939-13-5), which exhibit higher torsional freedom . Spirobiindene derivatives (e.g., ) offer a distinct steric profile due to their fused spirocyclic structure, enabling unique enantioselectivity in organocatalytic reactions .

Electronic Effects :

- The trifluoromethyl groups in the target compound enhance electron-withdrawing properties, improving compatibility with Lewis acidic metal catalysts (e.g., BINAP-Ru complexes) .

- In contrast, trimethylphenyl substituents (e.g., CAS: 400027-51-2) provide steric bulk without significant electronic modulation, favoring applications in sterically demanding reactions .

Applications in Asymmetric Catalysis :

- The target compound’s fluorine-rich structure makes it superior for reactions requiring low-polarity solvents (e.g., fluorobenzene), whereas BIPHEN H2 derivatives (CAS: 101203-31-0) are more suited for polar media .

- The (S)-enantiomer (CAS: 849939-13-5) is preferred in fluorescent chiral sensing due to its planar aromatic backbone, which facilitates π-π interactions with analytes .

Commercial Availability: The target compound is available from suppliers like Shanghai Yuanye Bio-Technology Co., Ltd. (100 mg for ~¥142), while spirobiindene derivatives remain niche and require custom synthesis .

Research Findings and Data

Thermal and Solubility Properties

| Property | Target Compound | (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol | BIPHEN H2 |

|---|---|---|---|

| Melting Point | Not reported | Not reported | 245–247°C |

| Solubility in CH₂Cl₂ | High | Moderate | Low |

| Thermal Stability | >200°C | >180°C | >250°C |

Data compiled from .

Biological Activity

(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is a complex organic compound notable for its unique trifluoromethyl groups and bi-naphthol structure. The biological activities of this compound have garnered interest due to its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₃₆H₁₈F₁₂O₂

- Molecular Weight : 780.53 g/mol

- CAS Number : 756491-54-0

The presence of trifluoromethyl groups in the compound enhances its lipophilicity and metabolic stability, which may contribute to its biological activity. This modification is known to influence the interaction with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that (R)-3,3'-bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit various enzymes including phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. The compound's analogues have demonstrated IC₅₀ values indicating effective inhibition against Bacillus subtilis Sfp-PPTase .

- Antibacterial Properties : The compound has been evaluated for antibacterial activity against Bacillus subtilis, showing promising results in inhibiting bacterial growth at sub-cytotoxic concentrations .

- Hormonal Activity Modulation : Similar trifluoromethyl-containing compounds have been studied for their ability to modulate hormonal activity. For instance, one related compound significantly inhibited dihydrotestosterone (DHT) production in vitro .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | Target Enzyme | IC₅₀ (µM) | Remarks |

|---|---|---|---|

| Compound 1 | Sfp-PPTase | 10.5 | Confirmed hit |

| Compound 2 | AcpS-PPTase | 15.0 | Moderate activity |

| Compound 3 | DHT Production | 1.44 | High potency |

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Effective against PPTases | |

| Antibacterial | Inhibitory against B. subtilis | |

| Hormonal Modulation | DHT production inhibition |

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of various trifluoromethyl-substituted compounds, (R)-3,3'-bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol was found to exhibit significant antibacterial effects against Bacillus subtilis. The study utilized a series of dilutions to determine the minimum inhibitory concentration (MIC), revealing effective doses that inhibit bacterial growth without significant cytotoxicity to mammalian cells.

Case Study 2: Hormonal Modulation

Another investigation focused on the ability of related compounds to inhibit DHT production in human keratinocyte cells. The study highlighted that certain derivatives of the compound could reduce DHT levels significantly while maintaining high cell viability. This suggests potential applications in treating conditions related to androgen excess.

Q & A

Q. What are the established synthetic routes for (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-octahydro-binaphthol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of 3,5-bis(trifluoromethyl)phenyl intermediates, such as 3,5-bis(trifluoromethyl)benzoyl chloride or benzylamine, via Friedel-Crafts acylation or nucleophilic substitution reactions .

- Step 2: Coupling these intermediates to a chiral octahydro-binaphthol backbone using palladium-catalyzed cross-coupling or Mitsunobu reactions to establish stereochemistry .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from toluene/hexane mixtures to achieve >99% enantiomeric purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration and confirms the (R)-enantiomer. Heavy atoms (e.g., trifluoromethyl groups) enhance diffraction quality .

- NMR Spectroscopy: and NMR distinguish diastereotopic protons and confirm substitution patterns. NOESY experiments validate spatial proximity of aromatic protons .

- Circular Dichroism (CD): Correlates Cotton effects with the binaphthol backbone’s helicity to verify enantiopurity .

Advanced Research Questions

Q. How does the electronic and steric environment of the 3,5-bis(trifluoromethyl)phenyl substituents influence the compound's performance in asymmetric catalysis?

Methodological Answer:

- Electronic Effects: The electron-withdrawing trifluoromethyl groups enhance Lewis acidity in metal complexes (e.g., Rh or Ru), improving substrate activation in hydrogenation or C–C bond formation .

- Steric Effects: Bulky substituents enforce a rigid chiral pocket, favoring specific transition states. Computational modeling (DFT) can predict steric clashes and optimize ligand design .

- Case Study: In hydroformylation, replacing CF with methyl groups reduces enantioselectivity by 20–30%, highlighting the CF group’s critical role .

Q. What methodologies are recommended for resolving enantiomeric mixtures of this binaphthol derivative to achieve high enantiomeric excess (ee)?

Methodological Answer:

- Enzymatic Resolution: Use carbonyl reductases (e.g., Lactobacillus kefir) to selectively reduce ketone precursors to the (R)-alcohol with >98% ee .

- Chiral Stationary Phases: HPLC with cellulose- or amylose-based columns (e.g., Chiralpak® AD-H) resolves enantiomers using hexane/isopropanol mobile phases .

- Dynamic Kinetic Resolution: Combine asymmetric catalysis (e.g., Sharpless epoxidation) with in situ racemization for theoretical 100% yield .

Q. How can researchers address discrepancies in reported catalytic activities of metal complexes derived from this ligand?

Methodological Answer:

- Controlled Replication: Standardize reaction conditions (solvent purity, moisture levels, metal/ligand ratios) to isolate variables. For example, trace oxygen can deactivate Rh catalysts .

- Advanced Characterization: Use X-ray absorption spectroscopy (XAS) to confirm metal coordination geometry, which directly impacts catalytic turnover .

- Meta-Analysis: Compare datasets across studies to identify outliers. For instance, conflicting ee values in hydrogenation may stem from substrate impurities or varying pressure conditions .

Q. What are the optimal storage and handling conditions to maintain the compound's stability during long-term catalytic studies?

Methodological Answer:

- Storage: Store under argon at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., molecular sieves) mitigate hydrolysis of the binaphthol backbone .

- Stability Testing: Conduct accelerated aging studies via thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C in inert atmospheres) .

- Handling: Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to avoid ligand oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.